![molecular formula C8H8N2 B1312937 6-メチル-1H-ピロロ[2,3-b]ピリジン CAS No. 824-51-1](/img/structure/B1312937.png)

6-メチル-1H-ピロロ[2,3-b]ピリジン

概要

説明

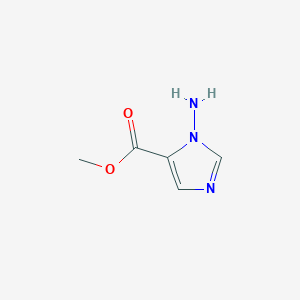

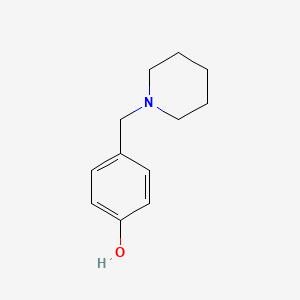

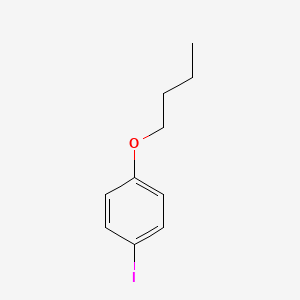

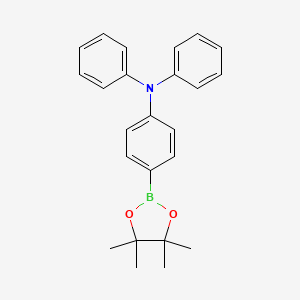

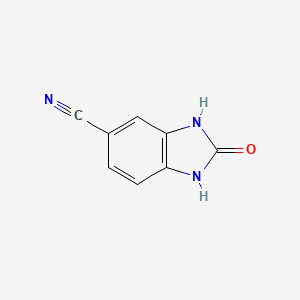

6-Methyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the CAS Number: 824-51-1. Its molecular weight is 132.16 . It is a heterocyclic compound that has been used in various research and development contexts .

Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-pyrrolo[2,3-B]pyridine consists of a pyrrolo[2,3-b]pyridine core with a methyl group at the 6-position . This structure is important for its biological activity and forms the basis for its interactions with various targets .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in various contexts . These studies have shown that these compounds can undergo a variety of reactions, leading to the formation of various products .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-1H-pyrrolo[2,3-B]pyridine include a molecular weight of 132.16, and it is typically stored in a dry environment at 2-8°C .

科学的研究の応用

がん治療:FGFR阻害剤

6-メチル-1H-ピロロ[2,3-b]ピリジン: 誘導体は、様々な癌の進行に関与する線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています 。これらの化合物は、乳がん4T1細胞などの癌細胞の増殖を阻害し、アポトーシスを誘導することができます。 また、これらの細胞の遊走と浸潤を大幅に阻害するため、がん治療の有望な候補となっています .

糖尿病管理

6-メチル-1H-ピロロ[2,3-b]ピリジンの誘導体は、血糖値を低下させる可能性を示しており、高血糖症、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、心血管疾患などの疾患の予防と治療に役立つ可能性があります .

抗がん剤標的となる炭酸脱水酵素IX

6-メチル-1H-ピロロ[2,3-b]ピリジンを含むピリジン骨格は、その薬理学的特性、特に癌細胞で過剰発現する炭酸脱水酵素IX(CAIX)を標的とするために研究されてきました。 この骨格を含む化合物は、抗がん剤の開発に不可欠なCAIXに対して優れた阻害作用を示しています .

器官の発達と血管新生

6-メチル-1H-ピロロ[2,3-b]ピリジン誘導体によって調節できるFGFRシグナル伝達経路は、器官の発達と血管新生に不可欠です。 そのため、これらの化合物は、発生生物学や組織工学に関連する研究で重要です .

細胞増殖と遊走

6-メチル-1H-ピロロ[2,3-b]ピリジン: 誘導体は、FGFR経路への作用を通じて細胞増殖と遊走に影響を与える可能性があります。 この用途は、創傷治癒や再生医療、および癌の転移過程の研究において重要です .

シグナル伝達経路

これらの化合物は、RAS–MEK–ERK、PLCγ、PI3K–Aktなどのシグナル伝達経路の調節に関与しています。 これらの役割を理解することで、細胞プロセスや新しい治療戦略の開発に関する洞察を得ることができます .

がん治療に対する抵抗性

FGFRシグナル伝達経路の異常な活性化は、がん治療に対する抵抗性につながる可能性があります。6-メチル-1H-ピロロ[2,3-b]ピリジン誘導体は、この経路を阻害することで、抵抗性を克服し、既存のがん治療の有効性を向上させるために使用できる可能性があります .

創薬と最適化

これらの化合物は、強力な活性と低分子量を備えているため、創薬のための魅力的なリード化合物です。 これらの化合物は、様々な治療用途に最適化された特性を持つ新薬の合成のためのプラットフォームを提供します .

作用機序

Target of Action

The primary target of 6-Methyl-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

6-Methyl-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine affects several biochemical pathways. The most significant is the FGFR signaling pathway, which regulates organ development, cell proliferation, migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

It is also an inhibitor of CYP1A2 . These properties suggest that the compound has good bioavailability.

Result of Action

The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine can lead to several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .

Safety and Hazards

Safety information for 6-Methyl-1H-pyrrolo[2,3-B]pyridine indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising . These compounds have shown potent activities against various targets, making them attractive candidates for further development . For example, one study reported the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

特性

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDMUZFABFBKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466423 | |

| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824-51-1 | |

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

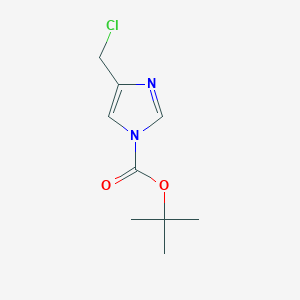

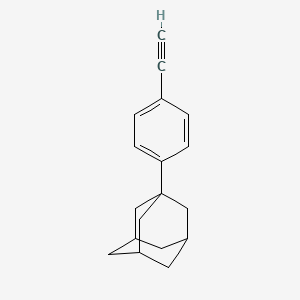

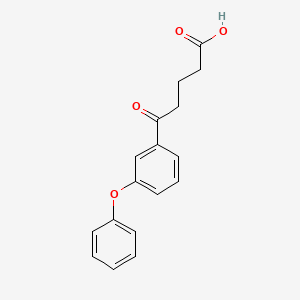

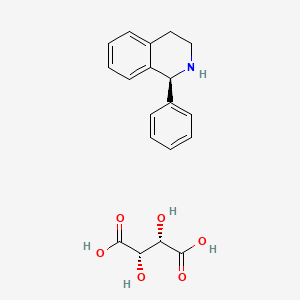

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What was the main objective of synthesizing 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine in the study?

A1: The study aimed to synthesize 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) as a 3-deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). The researchers were interested in exploring the structure-activity relationship of these compounds by examining the effects of replacing a nitrogen atom in the pyrrolopyrimidine core with a carbon atom [].

Q2: How was 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesized in this study?

A2: The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) was achieved using a multi-step procedure starting from a pyridine precursor, 2-amino-3,6-dimethylpyridine (12) []. The specific steps involved in the synthesis are detailed in the research article.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)